2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiadiazolopyrimidines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot reaction. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions. The process typically starts with the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate under catalytic conditions . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst, which facilitates the multicomponent reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.
Medicine: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Similar in structure but differs in the presence of a thiazole ring instead of a thiadiazole ring.
2,5,7-Triaryl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-one: Contains additional aryl groups, which can enhance its biological activity.
Uniqueness
2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific arrangement of nitrogen and sulfur atoms within the ring structure, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-4-8-9-3(10)1-2-7-5(9)11-4/h1-2H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQLGXADYGMHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N(C1=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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